Home > Products > Screening Compounds P68508 > N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide - 1207023-27-5

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide

Catalog Number: EVT-2899530
CAS Number: 1207023-27-5
Molecular Formula: C17H22FN5O
Molecular Weight: 331.395
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pelitinib

  • Compound Description: Pelitinib is an irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases. It is being investigated for its potential as an anticancer agent. [, ]
  • Relevance: Pelitinib shares the 4-chloro-3-cyano-7-ethoxyquinolin-6-yl core structure with Neratinib (see below), and both are synthesized from the key intermediate N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. While not directly structurally related to N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide, the shared synthetic pathway and similar biological targets highlight the relevance of exploring diverse heterocyclic scaffolds for potential anticancer activities. [, ]

Neratinib

  • Compound Description: Neratinib, similar to Pelitinib, acts as an irreversible inhibitor of EGFR and HER-2 kinases, demonstrating potential as an anticancer drug. [, ]
  • Relevance: Neratinib shares the 4-chloro-3-cyano-7-ethoxyquinolin-6-yl core structure with Pelitinib, and both utilize N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide as a crucial intermediate during synthesis. While not directly structurally analogous to N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide, the shared synthetic route and comparable biological targets underline the importance of investigating a variety of heterocyclic frameworks for potential anticancer properties. [, ]

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound exhibits potent inhibitory activity against human class I histone deacetylase (HDAC) isoforms and displays antitumor activity in vitro and in vivo, particularly against human myelodysplastic syndrome (SKM-1) cell lines. []
  • Relevance: Both (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H-yl)ethyl)benzamide and N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide share a dimethylamino moiety and a 4-fluorophenyl group, suggesting potential similarities in their binding affinities and interactions with biological targets. Despite differences in their core structures, the presence of these common pharmacophores highlights the importance of these chemical features in the design of bioactive compounds. []

N-[2-(4-18F-Fluorobenzamido)ethyl]maleimide (18F-FBEM)

  • Compound Description: This compound is a novel thiol-reactive synthon developed for labeling thiol-containing molecules with fluorine-18 (18F). It has been successfully employed in the synthesis of RGD peptide-based tracers for positron emission tomography (PET) imaging of αvβ3 integrin expression. []
  • Relevance: While N-[2-(4-18F-Fluorobenzamido)ethyl]maleimide (18F-FBEM) and N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide differ significantly in their overall structures and applications, both incorporate a 4-fluorobenzamide moiety. This shared structural feature suggests that exploring modifications around this moiety could be valuable in modulating the physicochemical and biological properties of both compounds. For instance, altering the substituents on the benzamide ring could impact their lipophilicity, metabolic stability, and binding affinities toward specific targets. []

N-[2-[2-2-aminoethoxy)ethoxy]ethyl]4-4-cyclohexylmethyl)amino]6-4-fluorophenyl)methyl]amino]1,3,5-triazin-2-yl]amino]benzeneacetamide (ENOblock)

  • Relevance: ENOblock, despite its debated mechanism of action, shares a 4-fluorophenyl group with N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide. While the overall structures and biological targets of these compounds differ, the presence of this common pharmacophore suggests that exploring the impact of modifications to the 4-fluorophenyl group could be relevant for modulating their physicochemical and biological properties. []

N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

  • Compound Description: This compound serves as a crucial intermediate in synthesizing both Pelitinib and Neratinib, which are being investigated as potential anticancer agents due to their inhibitory effects on EGFR and HER-2 kinases. [, ]
  • Relevance: Although N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide is not directly structurally similar to N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide, its significance lies in its role as a precursor for two related anticancer agents. This connection highlights the potential of exploring diverse heterocyclic scaffolds, including pyrimidines and quinolines, for developing novel therapeutics. [, ]

Properties

CAS Number

1207023-27-5

Product Name

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(4-fluorophenyl)acetamide

Molecular Formula

C17H22FN5O

Molecular Weight

331.395

InChI

InChI=1S/C17H22FN5O/c1-12-21-15(11-16(22-12)23(2)3)19-8-9-20-17(24)10-13-4-6-14(18)7-5-13/h4-7,11H,8-10H2,1-3H3,(H,20,24)(H,19,21,22)

InChI Key

BHPCUEUWYFASII-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)CC2=CC=C(C=C2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.